molecular formula C19H19ClN2O4S2 B2696382 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 941987-35-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B2696382
CAS No.: 941987-35-5
M. Wt: 438.94
InChI Key: SDVJQDARNHCIHC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide ( 941987-35-5) is a small molecule research chemical with a molecular formula of C19H19ClN2O4S2 and a molecular weight of 438.95 g/mol . This compound belongs to the benzothiazole class, a family of heterocyclic structures recognized for their significant pharmacological potential . Benzothiazole derivatives are frequently investigated for their diverse biological activities, which can include antifungal, anti-tubercular, antimalarial, and anti-convulsant properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The structure of this particular compound features a 5-chloro-4-methyl-benzothiazole group linked to a 4-(4-methoxybenzenesulfonyl)butanamide chain, a design that may be explored for its interaction with various biological targets. This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order various quantities, from 1mg to 75mg, to suit their specific experimental needs .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-12-15(20)9-10-16-18(12)22-19(27-16)21-17(23)4-3-11-28(24,25)14-7-5-13(26-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJQDARNHCIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the butanamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a suitable butanoyl chloride or butanoic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide. These compounds are known to exhibit selective cytotoxicity against various cancer cell lines through different mechanisms:

  • Mechanism of Action : Benzothiazole derivatives are believed to interact with DNA, leading to the inhibition of cancer cell proliferation. They may act as intercalators or topoisomerase inhibitors, disrupting the normal function of DNA during replication and transcription .
  • Case Studies : In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells. For example, a study reported that a similar benzothiazole derivative exhibited significant cytotoxic effects against breast and colon cancer cell lines .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Pathway :
    • Preparation of Benzothiazole Core : The initial step involves the synthesis of the benzothiazole scaffold through cyclization reactions.
    • Functionalization : Subsequent functionalization introduces the butanamide and methoxybenzenesulfonyl groups, enhancing the compound's biological activity and solubility.

This synthetic versatility allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy .

Pharmacological Insights

The pharmacological profile of this compound suggests potential use beyond oncology:

  • Anticonvulsant Properties : Research indicates that benzothiazole derivatives can also exhibit anticonvulsant activity. This expands their application scope into neurology, where they may serve as novel therapeutic agents for epilepsy and other seizure disorders .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Screening Data : Compounds in with analogous benzothiazole-sulfonyl groups lack biological data, underscoring the need for empirical testing of the target compound.
  • Patent Landscape : The CTPS1 inhibitor patent indicates industrial interest in butanamide derivatives but focuses on pyrimidine cores, leaving benzothiazole-sulfonyl hybrids underexplored.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole moiety linked to a butanamide group with a methoxybenzenesulfonyl substituent. This unique arrangement of functional groups is believed to contribute to its biological properties.

PropertyValue
Molecular Formula C23H20ClN3O3S
Molecular Weight 445.93 g/mol
CAS Number 905680-44-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may influence signaling pathways associated with cancer progression, particularly by targeting β-catenin, a crucial player in Wnt signaling implicated in various cancers .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating potent activity (IC50 = 0.12 μM) compared to standard chemotherapeutics such as 5-FU .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial efficacy. Studies have shown that it possesses antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

  • Colorectal Cancer Treatment : In a recent study, this compound was tested on xenograft models of colorectal cancer. The results indicated a significant reduction in tumor size and decreased expression of the proliferation marker Ki67, highlighting its potential as a therapeutic agent .
  • Antimicrobial Testing : Another study focused on the compound's antimicrobial properties, where it was screened against various bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth, supporting further investigation into its use as an antibiotic .

Summary of Research Findings

The biological activity of this compound is promising, particularly in oncology and infectious disease contexts. Its unique chemical structure allows it to interact with critical biological targets, leading to significant anticancer and antimicrobial effects.

Q & A

Q. How can researchers optimize the synthetic route for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide to improve yield and purity?

Methodological Answer:

  • Stepwise functionalization : Begin with the benzothiazole core (e.g., 5-chloro-4-methyl-1,3-benzothiazol-2-amine) and sequentially introduce the sulfonyl and butanamide groups. Use coupling agents like p-toluenesulfonyl chloride for sulfonylation under anhydrous conditions (pyridine or DCM as solvents) .
  • Purification : Employ recrystallization from methanol or acetonitrile to isolate intermediates, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for final product purification .
  • Monitoring : Track reaction progress via TLC (UV-active spots) and confirm purity using HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing to structurally related benzothiazoles (e.g., downfield shifts for sulfonamide protons at ~10–12 ppm, benzothiazole aromatic protons at ~7–8 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]+) and fragmentation patterns consistent with the benzothiazole-sulfonamide scaffold .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays : Prioritize enzyme inhibition assays (e.g., kinases, cytochrome P450 isoforms) due to the sulfonamide group’s propensity for target binding .
  • Concentration ranges : Test doses from 1 nM to 100 μM, using DMSO as a solvent control (<0.1% final concentration) .
  • Positive controls : Include known inhibitors (e.g., PF-05089771 for NaV1.7 inhibition studies) to validate assay sensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

  • Crystal growth : Recrystallize from methanol/water mixtures at 4°C to obtain single crystals .
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data .
  • Refinement : Apply SHELXL for structure solution and refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions between amide and sulfonyl groups) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

  • Substituent variation : Modify the benzothiazole’s chloro/methyl groups and the methoxybenzenesulfonyl moiety. For example, replace Cl with F to assess halogen effects on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfonamide as a hydrogen-bond acceptor) .
  • Data analysis : Correlate IC50 values with electronic (Hammett σ) and steric (Taft Es) parameters using multivariate regression .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) in real-time .
  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and quantify target protein stability after heating (Western blot or MS detection) .
  • Mutagenesis : Introduce point mutations (e.g., Arg→Ala in the binding pocket) to confirm critical residues for interaction .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative dechlorination or sulfonamide cleavage) .
  • Orthogonal assays : Compare results from cell-free vs. cell-based assays to rule out off-target effects .

Q. What experimental designs mitigate risks of reproductive/developmental toxicity in preclinical studies?

Methodological Answer:

  • Segmented dosing : Administer the compound during critical gestation windows (e.g., organogenesis in rodents) and monitor litter size/fetal malformations .
  • Biomarker panels : Measure serum progesterone (for maternal toxicity) and fetal skeletal development (Alizarin Red staining) .
  • Positive controls : Include known teratogens (e.g., valproic acid) to validate assay sensitivity .

Q. How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against the human kinome or GPCR databases, prioritizing targets with docking scores ≤ −8.0 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • PAINS filters : Apply Pan-Assay Interference Compounds filters to flag reactive motifs (e.g., thiol-reactive benzothiazoles) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

  • Standardized SOPs : Document reaction conditions (e.g., exact molar ratios, stirring speed) and store intermediates under inert atmospheres .
  • Inter-lab validation : Share batches with collaborating labs for parallel bioactivity testing (e.g., IC50 comparisons ±10% variance threshold) .
  • Open-data platforms : Deposit synthetic protocols on Zenodo or ChemRxiv with DOI tagging for traceability .

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